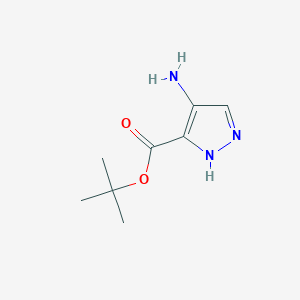

叔丁基 4-氨基-1H-吡唑-3-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

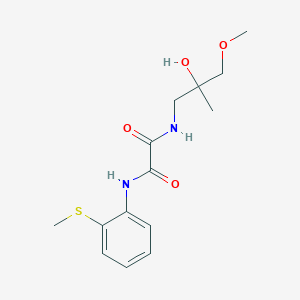

“tert-butyl 4-amino-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 1018446-95-1 . It has a molecular weight of 183.21 . The compound is solid in physical form . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine affords a wide variety of pyrazoles .Molecular Structure Analysis

The molecular structure of “tert-butyl 4-amino-1H-pyrazole-3-carboxylate” can be represented by the Inchi Code: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3 .Physical and Chemical Properties Analysis

As mentioned earlier, “tert-butyl 4-amino-1H-pyrazole-3-carboxylate” is a solid compound . It has a molecular weight of 183.21 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .科学研究应用

反应性和衍生物合成

研究人员已经探索了吡唑衍生物的反应性,从而合成了具有潜在生物活性的新化合物。例如,Mironovich 和 Shcherbinin (2014) 研究了吡唑并[5,1-c][1,2,4]三嗪衍生物的反应性,揭示了酰化反应,产生了具有潜在药理特性的相应酰胺 (L. Mironovich & D. Shcherbinin, 2014)。类似地,Iminov 等人 (2015) 进行了氟烷基取代吡唑-4-羧酸的多克合成,展示了一种可扩展的方法来获得氟化吡唑衍生物,由于其独特的特性,这些衍生物在药物发现中很有价值 (Rustam T. Iminov 等,2015)。

卤代取代衍生物的合成

Ivanov 等人 (2017) 开发了合成卤代取代吡唑并[5,1-c][1,2,4]三嗪的新方法,这对于创建具有增强生物活性的化合物至关重要 (S. M. Ivanov 等,2017)。

吡唑衍生物的新途径

Bobko 等人 (2012) 设计了一种有效的途径来合成 5-氨基-3-芳基-1-(叔丁基)-1H-吡唑-4-甲酰胺,这类化合物可用作药物的中间体 (M. Bobko 等,2012)。

一锅合成技术

Zonouzi 等人 (2006) 报道了一锅法合成 2-氨基-4H-吡喃,展示了吡唑衍生物在促进合成在各种治疗领域具有潜在应用的化合物的多功能性 (A. Zonouzi 等,2006)。

在抑制剂合成中的应用

Huard 等人 (2012) 突出了基于吡唑螺内酰胺核心的乙酰辅酶 A 羧化酶抑制剂的合成,强调了叔丁基吡唑衍生物在开发具有治疗代谢紊乱潜力的新抑制剂中的作用 (K. Huard 等,2012)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such as nadph-dependent reductase .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through a variety of mechanisms, including enzymatic inhibition .

Result of Action

Similar compounds have been found to have a wide range of effects, including the reduction of a variety of carbonyl compounds .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .

属性

IUPAC Name |

tert-butyl 4-amino-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)6-5(9)4-10-11-6/h4H,9H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAHDFUZRYYBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)

![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)

![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)

![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)

![N-(2,3-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963474.png)

![(E)-4-(Dimethylamino)-N-[2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-enamide](/img/structure/B2963476.png)